molecular formula C20H18F3NO4 B2924369 2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421528-16-6

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No. B2924369
CAS RN: 1421528-16-6
M. Wt: 393.362
InChI Key: UTWCWFWIRGPYIG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFB-TBOA, and it is a potent inhibitor of glutamate transporters.

Scientific Research Applications

Synthesis and Material Properties

  • Polyamide Synthesis : The synthesis and characterization of new polyamides with flexible main-chain ether linkages, derived from similar ether-carboxylic acids or ether amines, show applications in creating noncrystalline, soluble, and thermally stable polymers suitable for films and coatings (Hsiao et al., 2000).
  • Organosoluble Polyimides : Aromatic diamines substituted with trifluoromethyl groups, similar in structure to the compound , have been used to synthesize polyimides with good solubility in organic solvents, indicating potential applications in high-performance polymers (Liu et al., 2002).

Organic Synthesis and Catalysis

  • Trifluoromethylation : Research into the trifluoromethylation of phenol derivatives, similar to the core structure of the compound , has shown applications in the synthesis of compounds with potential biological activity, indicating the relevance of such modifications in drug development (Egami et al., 2015).

Pharmacology and Drug Development

  • Antimicrobial Evaluation : Derivatives of similar structural motifs have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibacterial agents (Vinaya et al., 2008).

properties

IUPAC Name

2,3-dimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c1-26-17-10-6-9-16(18(17)27-2)19(25)24-11-3-4-12-28-15-8-5-7-14(13-15)20(21,22)23/h5-10,13H,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWCWFWIRGPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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